6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde
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Overview
Description
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is a derivative of benzodioxole, a structure known for its diverse biological activities. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde typically involves the reaction of 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
The process would likely be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 6-Propoxy-benzo[1,3]dioxole-5-carboxylic acid.
Reduction: 6-Propoxy-benzo[1,3]dioxole-5-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the substituent used.
Scientific Research Applications
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Potential inhibition of enzymes involved in cellular processes.
Apoptosis Induction: May induce apoptosis in certain cell lines, contributing to its cytotoxic effects.
DNA Binding: Possible interaction with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde.
6-Bromo-benzo[1,3]dioxole-5-carbaldehyde: Another benzodioxole derivative with similar structural features.
Uniqueness
This compound is unique due to its propoxy substituent, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions in research applications, making it a valuable tool in various scientific studies .
Biological Activity
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
This compound has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. The synthesis typically involves the reaction of 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde with propyl bromide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent under reflux conditions.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds derived from benzodioxole structures have demonstrated significant cytotoxic effects against cancer cells while sparing normal cell lines, suggesting a selective action that is crucial for therapeutic applications .
Enzyme Inhibition
The compound has been investigated for its potential as an α-amylase inhibitor , which is relevant in managing diabetes. In vitro assays have shown that certain derivatives exhibit IC50 values comparable to known inhibitors, indicating their potential effectiveness in controlling blood sugar levels. For example, similar compounds have demonstrated IC50 values ranging from 0.68 µM to over 150 µM against α-amylase .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- DNA Interaction : Possible binding to DNA, affecting gene expression and cellular functions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzodioxole derivatives:
Compound Name | Molecular Formula | Key Features | Anticancer Activity (IC50) |
---|---|---|---|
6-Methoxy-benzo[1,3]dioxole-5-carbaldehyde | C11H12O4 | Contains a methoxy group | Not specified |
6-Bromopiperonal | C10H9BrO4 | Features a bromine atom | Not specified |
6-Hydroxybenzo[d][1,3]dioxole | C10H8O4 | Lacks the aldehyde group | Precursor only |
This table illustrates the structural diversity among related compounds and highlights how variations in functional groups can influence biological activity.
Case Studies and Research Findings
Recent studies have focused on synthesizing novel benzodioxole derivatives to evaluate their biological activities. For instance:
- Cytotoxicity Studies : Compounds were tested against various cancer cell lines using MTS assays. Results indicated significant cytotoxicity for certain derivatives while maintaining safety profiles for normal cells.
- In Vivo Models : The antidiabetic effects were assessed using streptozotocin-induced diabetic mice models. Notably, some derivatives led to a substantial reduction in blood glucose levels, reinforcing their potential therapeutic applications .
Properties
IUPAC Name |
6-propoxy-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOPRBGCENZIDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C=O)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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